Thiomorpholin-3-one

Catalog No.
S662859
CAS No.
20196-21-8
M.F
C4H7NOS
M. Wt
117.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiomorpholin-3-one

CAS Number

20196-21-8

Product Name

Thiomorpholin-3-one

IUPAC Name

thiomorpholin-3-one

Molecular Formula

C4H7NOS

Molecular Weight

117.17 g/mol

InChI

InChI=1S/C4H7NOS/c6-4-3-7-2-1-5-4/h1-3H2,(H,5,6)

InChI Key

HBDDRESWUAFAHY-UHFFFAOYSA-N

SMILES

C1CSCC(=O)N1

Canonical SMILES

C1CSCC(=O)N1

The exact mass of the compound Thiomorpholin-3-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27540. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antioxidant. However, this does not mean our product can be used or applied in the same or a similar way.

Thiomorpholin-3-one (CAS 20196-21-8) is a six-membered, sulfur-containing heterocyclic lactam (C4H7NOS, MW 117.17 g/mol) that serves as a privileged scaffold in advanced pharmaceutical and agrochemical synthesis [1]. Featuring a unique combination of a soft sulfur donor and a hard oxygen donor from its 3-position carbonyl group, it offers distinct coordination chemistry, altered lipophilicity, and specific redox vulnerabilities compared to standard morpholine derivatives [2]. Commercially procured as a high-purity crystalline solid, it is primarily selected as a highly predictable precursor for the synthesis of cyclic sulfones, gem-bisphosphonates, and complex kinase inhibitors where precise regiocontrol and heteroatom-specific functionalization are required [1].

Substituting thiomorpholin-3-one with its closest analogs, such as morpholin-3-one or thiomorpholine, fundamentally disrupts downstream synthesis and formulation stability [1]. Morpholin-3-one lacks the oxidizable sulfur atom, rendering it completely inert to SO2 insertion for 1,1-dioxide (cyclic sulfone) formation and useless as a mechanoradical detector in high-shear environments [2]. Conversely, thiomorpholine lacks the lactam carbonyl, which drastically alters the ring's basicity and eliminates the directing group necessary for high-yield Vilsmeier-Haack-type phosphonylations [1]. Furthermore, attempting to use the nitrogen analog piperazin-2-one results in complex isomeric mixtures rather than regioselective gem-bisphosphonates, making thiomorpholin-3-one strictly non-interchangeable for these specific synthetic pathways[1].

Regioselective gem-Bisphosphonate Formation

In Vilsmeier-Haack-type reactions utilizing triethyl phosphite and phosphoryl chloride, thiomorpholin-3-one selectively forms 1,1-bisphosphonates (e.g., tetraethyl (thiomorpholine-3,3-diyl)bisphosphonate) with high isolated yields of up to 87%[1]. In stark contrast, attempting the same phosphonylation with the nitrogen analog piperazin-2-one fails to yield the gem-bisphosphonate, instead producing a complex, difficult-to-separate mixture of cis- and trans-piperazine-2,3-diyl-bisphosphonates [1].

Evidence DimensionRegioselectivity and yield in Vilsmeier-Haack phosphonylation
Target Compound DataYields 87% of the regioselective 1,1-bisphosphonate.
Comparator Or BaselinePiperazin-2-one yields 0% of the gem-bisphosphonate (forms a complex cis/trans 2,3-diyl-bisphosphonate mixture).
Quantified Difference87% selective yield vs. complete loss of regiocontrol.
ConditionsReaction with triethyl phosphite and POCl3.

Ensures predictable, high-yield regioselective synthesis of bisphosphonate building blocks, minimizing downstream purification costs and material waste.

Mechanoradical-Induced Oxidation Susceptibility

The sulfur heteroatom in the thiomorpholin-3-one scaffold introduces a specific redox vulnerability that is highly sensitive to mechanoradicals generated during high-shear formulation. Studies on thiomorpholin-3-one API derivatives show rapid oxidation to the corresponding sulfoxide, with 0.43% to 0.51% degradation occurring within just 1 minute of high-shear mixing[1]. Oxygen analogs like morpholin-3-one lack this oxidizable center and do not undergo this specific sulfide-to-sulfoxide degradation pathway under identical conditions [1].

Evidence DimensionSulfoxide degradant formation under high-shear processing
Target Compound Data0.43% - 0.51% sulfoxide formation within 1 minute.
Comparator Or BaselineMorpholin-3-one derivatives (redox stable, 0% sulfoxide formation).
Quantified Difference~0.5% rapid oxidative degradation specific to the sulfur center.
ConditionsHigh-shear mixing of a 0.5 wt% API pharmaceutical blend.

Forces procurement and formulation teams to specify low-shear processing equipment, or conversely, allows the compound to be utilized as a precise mechanoradical detector.

Photoredox Sulfonylalkylation Compatibility

The thiomorpholin-3-one scaffold is uniquely suited for late-stage functionalization via photoredox-catalyzed SO2 insertion. During the cyclization of N-allyl-α-bromoacetamide with SO2, the reaction successfully and cleanly generates the six-membered thiomorpholin-3-one 1,1-dioxide[1]. In contrast, attempts to form cyclic sulfones through oxygen-tethered analogs (e.g., 4-bromo-1-butene) fail to yield the desired four-membered sulfone, predominantly forming five-membered trans-γ-sultines instead [1].

Evidence DimensionProduct distribution following photoredox SO2 insertion
Target Compound DataSelective formation of thiomorpholin-3-one 1,1-dioxide (cyclic sulfone).
Comparator Or BaselineOxygen-tethered analogs (predominantly form 5-membered γ-sultines).
Quantified DifferenceExclusive cyclic sulfone formation vs. predominant sultine byproduct formation.
ConditionsPhotoredox catalysis with CF3SO2Na as the SO2 source.

Validates the compound as a superior precursor for synthesizing complex, biologically active cyclic sulfones without unwanted sultine byproducts.

Synthesis of gem-Bisphosphonate Therapeutics

Due to its highly regioselective reaction with triethyl phosphite to form 1,1-bisphosphonates, thiomorpholin-3-one is the optimal starting material for synthesizing bone-targeting or enzyme-inhibiting heteroalicyclic bisphosphonates, avoiding the complex isomeric mixtures seen with piperazine analogs [1].

Precursor for Cyclic Sulfone Drug Scaffolds

Its compatibility with photoredox SO2 insertion allows for the efficient, byproduct-free synthesis of thiomorpholin-3-one 1,1-dioxides. This makes it a critical building block in developing novel kinase and factor Xa inhibitors where the sulfone moiety is required for target binding[2].

Mechanoradical Detection in Pharmaceutical Blends

The predictable, rapid oxidation of the thiomorpholin-3-one sulfide to sulfoxide under high shear makes this scaffold an effective detector molecule. Formulation engineers can procure and spike this compound into blends to quantitatively measure mechanoradical generation and optimize low-shear processing equipment [3].

UNII

SK56OUS8CH

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

20196-21-8

Wikipedia

Thiomorpholinone

Use Classification

Cosmetics -> Antioxidant

Dates

Last modified: 08-15-2023

Explore Compound Types